![molecular formula C3H3N3O2S B2363506 N-hydroxy-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-51-7](/img/structure/B2363506.png)
N-hydroxy-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
“N-hydroxy-1,2,3-thiadiazole-4-carboxamide” is a chemical compound with the molecular formula C3H3N3O2S . It is a potential new class of antibacterial agents .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves various chemical reactions. For instance, one of the derivatives was synthesized by transforming esters into acids through a hydrolysis reaction in a solution of hydrochloric acid dissolved in acetic acid .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, NMR, and MS .Chemical Reactions Analysis
“this compound” and its derivatives can undergo various chemical reactions. For instance, an efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of New Derivatives: Research has led to the synthesis of new derivatives of 1,3,4-thiadiazoles, including those with carboxamide, hydroxyl, or carboxyalkyl moieties. These compounds have been evaluated for their ability to inhibit the methylation of tumor DNA in vitro, with some showing significant activity and potential for further in vivo studies (Hovsepyan et al., 2019).
- Structural Analysis and Synthesis Methods: The structural characteristics of 1,3,4-thiadiazole derivatives, including those with carboxamide groups, have been explored in detail through complex spectral studies, enhancing understanding of their synthesis and potential applications (Zadorozhnii et al., 2019).
Biological and Pharmacological Activities
- Anti-inflammatory Activity: Some 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory activity, highlighting their potential in developing new anti-inflammatory agents (Maddila et al., 2016).
- Antibacterial Properties: Novel 1,3,4-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides, a class of compounds related to N-hydroxy-1,2,3-thiadiazole-4-carboxamide, have been identified as potent antibacterial agents, offering new avenues in addressing antibiotic resistance (Xue et al., 2019).
Chemical Properties and Applications
- Peptide Conjugation Using 1,2,3-Thiadiazole: A new cross-linking reagent, 1,2,3-thiadiazole-4-carboxylic acid, has been developed for photochemical conjugation of peptides to proteins. This compound offers a novel method for protein modification and has implications for biochemical research and drug development (Hansen et al., 2009).
Future Directions
Mechanism of Action
Target of Action
N-hydroxy-1,2,3-thiadiazole-4-carboxamide is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Thiazole derivatives, such as this compound, can potentially affect multiple biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the NF-κB pathway , which plays a crucial role in immune and inflammatory responses, as well as in cancer .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-hydroxythiadiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c7-3(5-8)2-1-9-6-4-2/h1,8H,(H,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUMOROEJCSCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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